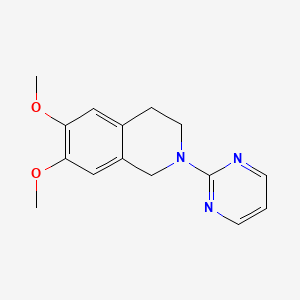

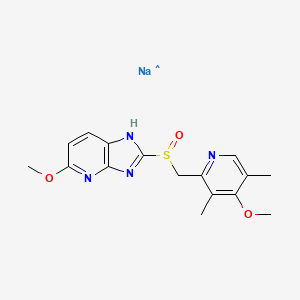

![molecular formula C12H8N2OS2 B2731295 2-Anilinothieno[3,2-d][1,3]thiazin-4-one CAS No. 892276-14-1](/img/structure/B2731295.png)

2-Anilinothieno[3,2-d][1,3]thiazin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Anilinothieno[3,2-d][1,3]thiazin-4-one” is a type of organic compound that belongs to the class of thiazines . Thiazines are a group of heterocyclic organic compounds that are still largely unexplored for their pharmacological activities .

Synthesis Analysis

A base-mediated environmentally benign one-pot efficient methodology has been developed for the synthesis of thiazino using indoline-2-thiones and propiolate esters in an aqueous medium . The conjugate addition of thiones first results in ethyl (3- (indol-2-yl)thio)acrylates in situ, which subsequently undergoes intramolecular cyclization to produce indole-fused thiazin-4-ones in good to excellent yields .Molecular Structure Analysis

The molecular structure of “2-Anilinothieno[3,2-d][1,3]thiazin-4-one” is characterized by the presence of a thiazine ring, which is a ring of four carbon, one nitrogen, and one sulfur atom . The 13C NMR spectrum clearly showed the presence of two quaternary carbon atoms which were assigned to thiazinanone-C-5 and C-6 .Chemical Reactions Analysis

The reaction may have an equilibrium between the aromatic 3 and the nonaromatic 3T, which could account for the yields being between those of aromatic thiosalicylic acid and nonaromatic 3-mercaptopropionic acid .Mecanismo De Acción

While the exact mechanism of action of “2-Anilinothieno[3,2-d][1,3]thiazin-4-one” is not explicitly mentioned in the sources, it is known that many sulfur-containing heterocycles exhibit excellent biological activities such as anticataract, vasodilator, antidiabetic, and anti-arrhythmic activities .

Direcciones Futuras

The future directions for “2-Anilinothieno[3,2-d][1,3]thiazin-4-one” could involve further exploration of its pharmacological activities, as thiazines are still largely unexplored for their potential medicinal uses . Additionally, the development of novel and efficient methods to construct the 1,4-benzothiazine moiety via C–S bond formation under metal-free conditions is highly desirable .

Propiedades

IUPAC Name |

2-anilinothieno[3,2-d][1,3]thiazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2OS2/c15-11-10-9(6-7-16-10)14-12(17-11)13-8-4-2-1-3-5-8/h1-7H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBAOJXNJONGSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC3=C(C(=O)S2)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(phenylamino)-4H-thieno[3,2-d][1,3]thiazin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

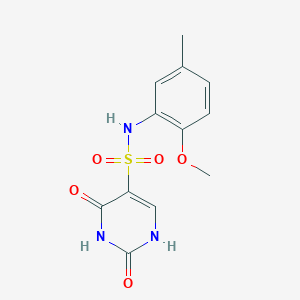

![5,6-dimethyl-3-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2731221.png)

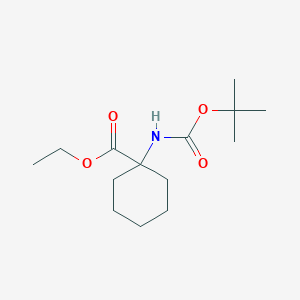

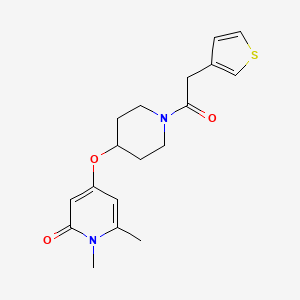

![N-(1-cyanocyclopentyl)-2-[4-[(4-oxo-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B2731222.png)

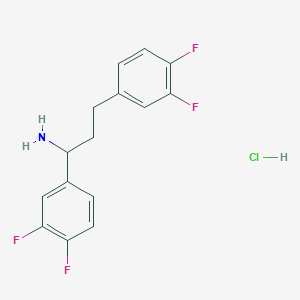

![2-(2-(4-nicotinoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2731224.png)

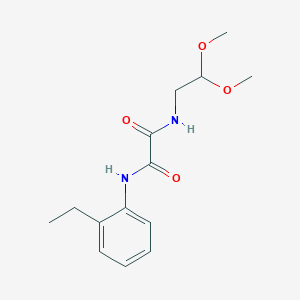

![Methyl 5-[[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate](/img/structure/B2731225.png)

![methyl 2-(9-(4-bromophenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2731228.png)

![1-(1H-benzo[d]imidazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2731229.png)

![3-(4-Fluorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2731232.png)